2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol - 880769-28-8

2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol

Catalog Number: EVT-1203439
CAS Number: 880769-28-8
Molecular Formula: C29H27Cl2NO
Molecular Weight: 476.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The compound “2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol” is a chemical substance with the CAS Number 880769-28-8 . It is used in neurology research, particularly in the study of pain and inflammation .

Molecular Structure Analysis

The molecular formula of the compound is C29H27Cl2NO . This indicates that the compound consists of 29 carbon atoms, 27 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 1 oxygen atom .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 476.44 . It has a density of 1.2±0.1 g/cm3 and a boiling point of 620.6±55.0 °C at 760 mmHg . The flash point is 329.1±31.5 °C .

Synthesis Analysis

One crucial step involves the formation of the (E)-ethenyl linkage between the quinoline and phenyl rings. [ [], [] ] This is typically achieved through a Wittig-type reaction or similar olefination reaction.

Another crucial aspect is the stereoselective introduction of the chiral center. Paper [] focuses on the asymmetric synthesis of dithioacetals, highlighting the importance of stereochemistry in LTD4 antagonists. While not directly detailing this specific intermediate, it suggests methodologies like chiral auxiliaries or asymmetric catalysts might be employed to achieve the desired (S) configuration.

Chemical Reactions Analysis

The primary chemical reaction involving 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol is its conversion to Montelukast. [ [] ] This likely involves a nucleophilic substitution reaction where the chlorine atom is replaced by a thiol-containing side chain. The specific conditions and reagents used can significantly impact the yield and purity of the final product.

Mechanism of Action

As an intermediate, 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol itself does not possess a mechanism of action. Its significance lies in its conversion to Montelukast, which acts as a potent and selective antagonist of the LTD4 receptor. [ [] ] Montelukast competes with LTD4 for binding to its receptor, thereby preventing LTD4-mediated bronchoconstriction, inflammation, and mucus secretion associated with asthma and allergic reactions.

Applications

The primary application of 2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol is its use as a vital intermediate in the synthesis of Montelukast. [ [] ] Its successful synthesis is crucial for developing and manufacturing this important pharmaceutical drug.

Montelukast Sodium

Compound Description: Montelukast sodium ( (1-[[[1R-1-[3-(1E)-2(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl] propyl]thio]methyl]cyclopropane acetic acid sodium salt) is a potent and selective leukotriene D4 (LTD4) receptor antagonist []. It is widely used in treating asthma and allergic rhinitis by inhibiting LTD4, a mediator of allergic and inflammatory responses [].

Verlukast

Compound Description: Verlukast ((S)3-((((3-(2-(7-chloroquinolin-2-yl)-(E)-ethenyl)phenyl)-3-dimethylamino-3-oxopropylthio) methyl)thio)propionic acid), formerly MK-679, is another potent leukotriene D4 antagonist []. Similar to Montelukast, Verlukast is effective in managing asthma and inflammatory conditions by targeting LTD4 receptors. Metabolic studies in rats identified various Verlukast metabolites, including four monosulfoxides, an N-hydroxymethyl amide, an N-monomethyl amide, and an acyl glucuronide [, ]. These findings indicate the potential metabolic pathways for this class of compounds.

LY287192

Compound Description: LY287192 (2-[[5-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-2H-tetrazol-2-yl]methyl]-5-fluorobenzoic acid sodium salt) is a highly potent LTD4 receptor antagonist, exhibiting a pKB value of 9.1 ± 0.3 in blocking LTD4-induced contractions in guinea pig ileum []. Structure-activity relationship studies identified the ortho-carboxylate substituted benzyl group as crucial for its potency, highlighting the importance of spatial arrangement of functional groups for optimal receptor interaction [].

(1S)-[1α, 2α(Z),3α(1E,3S,4R),4α]-7-[3-(3-Hydroxy-4-phenyl-1-pentenyl)-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid

Compound Description: This compound, (1S)-[1α, 2α(Z),3α(1E,3S,4R),4α]-7-[3-(3-Hydroxy-4-phenyl-1-pentenyl)-7-oxabicyclo [2.2.1]hept-2-yl]-5-heptenoic acid, is a potent and selective thromboxane A2 (TxA2) receptor antagonist []. It effectively inhibits arachidonic acid-induced platelet aggregation, U46619-induced contractions in guinea pig trachea and rat aorta, and arachidonic acid-induced bronchoconstriction in anesthetized guinea pigs [].

Properties

CAS Number

880769-28-8

Product Name

2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol

IUPAC Name

2-[2-[(3S)-3-chloro-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]phenyl]propan-2-ol

Molecular Formula

C29H27Cl2NO

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C29H27Cl2NO/c1-29(2,33)26-9-4-3-7-21(26)13-17-27(31)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-28(22)32-25/h3-12,14-16,18-19,27,33H,13,17H2,1-2H3/b15-10+/t27-/m0/s1

InChI Key

VCNRAWNADFMASI-ZOYLIWTNSA-N

SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O

Synonyms

2-[(3S)-3-Chloro-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-α,α-dimethylbenzenemethanol;

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.